Cas no 1556927-07-1 (2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide)

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide is a pyridinone derivative with potential applications in pharmaceutical and chemical research. Its structure features a reactive 3-amino-4-oxo moiety, which may serve as a key intermediate in the synthesis of biologically active compounds. The presence of the dimethylacetamide group enhances solubility in organic solvents, facilitating further derivatization. This compound is of interest due to its potential as a building block for drug development, particularly in the design of enzyme inhibitors or nucleoside analogs. Careful handling is recommended due to its reactive functional groups. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for purity verification.
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide structure
1556927-07-1 structure
Product name:2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide
CAS No:1556927-07-1
MF:C9H13N3O2
MW:195.218421697617
CID:5695219
PubChem ID:82990826

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1107258
    • 2-(3-AMINO-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N,N-DIMETHYLACETAMIDE
    • AKOS021310639
    • 1556927-07-1
    • 1(4H)-Pyridineacetamide, 3-amino-N,N-dimethyl-4-oxo-
    • 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide
    • Inchi: 1S/C9H13N3O2/c1-11(2)9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,6,10H2,1-2H3
    • InChI Key: SSPHLWOTWVIIFO-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=CC(C(=C1)N)=O)N(C)C

Computed Properties

  • Exact Mass: 195.100776666g/mol
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: -0.7

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • Boiling Point: 349.4±42.0 °C(Predicted)
  • pka: 3.55±0.20(Predicted)

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1107258-5g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1107258-5.0g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1
5g
$2732.0 2023-06-10
Enamine
EN300-1107258-0.5g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1107258-1g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
1g
$770.0 2023-10-27
Enamine
EN300-1107258-1.0g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1
1g
$943.0 2023-06-10
Enamine
EN300-1107258-10.0g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1
10g
$4052.0 2023-06-10
Enamine
EN300-1107258-0.05g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1107258-10g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1107258-0.25g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1107258-0.1g
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
1556927-07-1 95%
0.1g
$678.0 2023-10-27

Additional information on 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-n,n-dimethylacetamide

2-(3-Amino-4-Oxo-1,4-Dihydropyridin-1-Yl)-N,N-Dimethylacetamide: A Comprehensive Overview

The compound with CAS No. 1556927-07-1, commonly referred to as 2-(3-Amino-4-Oxo-1,4-Dihydropyridin-1-Yl)-N,N-Dimethylacetamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule belongs to the class of dihydropyridines, which are well-known for their role in various biological activities, including antihypertensive effects and neuroprotective properties.

Dihydropyridines are a family of compounds characterized by a six-membered ring system with two adjacent double bonds and one oxygen atom. In the case of 2-(3-Amino-4-Oxo-1,4-Dihydropyridin-1-Yl)-N,N-Dimethylacetamide, the dihydropyridine ring is substituted with an amino group at position 3 and an oxo group at position 4. This substitution pattern is crucial for the compound's reactivity and biological activity. The presence of the dimethylacetamide group further enhances the molecule's solubility and bioavailability, making it a promising candidate for therapeutic applications.

Recent studies have highlighted the potential of this compound as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. For instance, researchers have explored its use in the development of neuroprotective agents and anti-inflammatory drugs. The compound's ability to modulate cellular signaling pathways, particularly those involving nitric oxide (NO) synthesis, has been extensively investigated. NO plays a critical role in maintaining vascular homeostasis and protecting against oxidative stress, making this compound a valuable tool in the study of cardiovascular diseases.

In addition to its pharmacological applications, 2-(3-Amino-4-Oxo-1,4-Dihydropyridin-1-Yl)-N,N-Dimethylacetamide has been utilized as an intermediate in the synthesis of other bioactive compounds. Its versatility lies in its ability to undergo various chemical transformations, such as alkylation, acylation, and oxidation reactions. These reactions allow chemists to tailor the molecule's properties for specific therapeutic targets.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of amino acids with carbonyl compounds under specific pH conditions. This method not only ensures the formation of the dihydropyridine ring but also allows for the incorporation of functional groups that enhance the molecule's bioactivity.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed insights into the molecule's structure and purity, which are essential for quality control in pharmaceutical applications.

In conclusion, 2-(3-Amino-4-Oxo-1,4-Dihydropyridin-1-Yl)-N,N-Dimethylacetamide is a versatile and biologically active compound with significant potential in drug discovery and development. Its unique structural features and reactivity make it a valuable tool for researchers in various fields of chemistry and pharmacology.

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